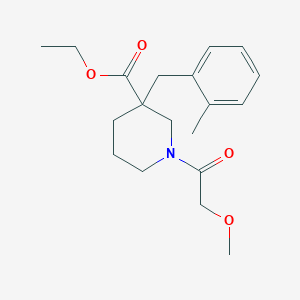![molecular formula C23H26FN3O3 B4933334 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as FPPP, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This property of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione makes it a potential tool for studying the dopamine system and its role in various neurological disorders.
Mecanismo De Acción
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can result in various physiological and biochemical effects, which will be discussed in the next section.
Biochemical and Physiological Effects
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been reported to increase locomotor activity in rats, indicating its potential use as a psychostimulant. It has also been shown to increase dopamine levels in the striatum, a region of the brain that plays a crucial role in motor function. Additionally, 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been reported to increase the release of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for the dopamine transporter, which makes it a potential tool for studying the dopamine system. Additionally, the synthesis method for 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is cost-effective and efficient, making it a viable option for researchers. However, one of the limitations of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One potential direction is to investigate its potential use as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research can be conducted to understand the long-term effects of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on the brain and behavior. Finally, the development of new derivatives of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with improved properties can also be explored.
Conclusion
In conclusion, 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that has shown promising results in scientific research. Its high affinity for the dopamine transporter makes it a potential tool for studying the dopamine system, and its range of biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use, the future directions for 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione research are promising and could lead to new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzylpiperazine with 4-propoxybenzaldehyde and 2,5-dimethylpyrrolidine-1,2-dione. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The yield of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione obtained through this method is high, making it a cost-effective and efficient method for producing this compound.
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-2-15-30-20-9-7-19(8-10-20)27-22(28)16-21(23(27)29)26-13-11-25(12-14-26)18-5-3-17(24)4-6-18/h3-10,21H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQMZOBQPDQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)